REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1N.C[N+:8]([CH3:11])(C)C.C1C=C2C(C=C(C([S-])=S)C=C2)=CC=1.C([Li])CCC.[CH2:30]1[CH2:34][O:33][CH2:32][CH2:31]1>>[CH:30]1([CH:34]([C:2]2[S:1][C:5]([CH2:11][NH2:8])=[CH:4][CH:3]=2)[OH:33])[CH2:31][CH2:32]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)N
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
aldehyde
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
A thick slurry forms and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ammonium chloride solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction is extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×40 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography over silica gel (300 g) eluting with 5% MeOH in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(O)C=1SC(=CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |